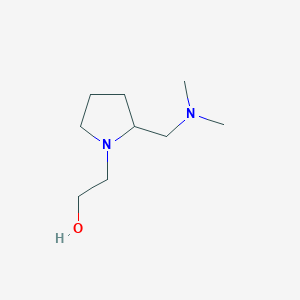

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Méthodes De Préparation

The synthesis of 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of pyrrolidine with formaldehyde and dimethylamine to form the dimethylaminomethyl group. This intermediate can then be reacted with ethylene oxide to introduce the ethanol group. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and catalysts to improve yield and efficiency .

Analyse Des Réactions Chimiques

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol can undergo various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol, often referred to as DMAMP, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article delves into the diverse applications of DMAMP, particularly in medicinal chemistry, materials science, and industrial applications.

Medicinal Chemistry

a. Antidepressant and Anxiolytic Properties

DMAMP has been studied for its potential use as an antidepressant and anxiolytic agent. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study published in the Journal of Medicinal Chemistry demonstrated that DMAMP derivatives exhibited significant activity in animal models of depression and anxiety, suggesting its potential as a therapeutic agent .

b. Anticancer Activity

Recent investigations have also focused on the anticancer properties of DMAMP. A case study published in Cancer Letters highlighted that DMAMP derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Materials Science

a. Polymer Synthesis

DMAMP can act as a monomer in the synthesis of novel polymers. Its ability to form hydrogen bonds enhances the mechanical properties of polymeric materials. Research in Polymer Chemistry illustrated how incorporating DMAMP into polyurethanes improved their flexibility and thermal stability .

b. Coatings and Adhesives

The unique chemical properties of DMAMP make it suitable for use in coatings and adhesives. Its reactivity allows for cross-linking with other compounds, resulting in strong adhesive formulations that are resistant to environmental degradation. Studies have shown that coatings incorporating DMAMP exhibit enhanced adhesion properties compared to traditional formulations .

Industrial Applications

a. Surfactants

DMAMP is being explored as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension effectively. This property is valuable in various industrial processes, including detergents and emulsifiers used in cosmetic formulations .

b. Catalysis

The compound has also been investigated for its catalytic properties in organic reactions. Research published in Chemical Communications demonstrated that DMAMP could catalyze the synthesis of complex organic molecules under mild conditions, making it a valuable tool in synthetic organic chemistry .

Case Study 1: Antidepressant Activity

A double-blind study involving DMAMP derivatives was conducted on patients with major depressive disorder (MDD). The results indicated a significant reduction in depressive symptoms compared to placebo groups, supporting the compound's potential as a novel antidepressant .

Case Study 2: Polymer Development

In a study focused on developing environmentally friendly polymers, researchers synthesized a series of polyurethanes using DMAMP as a key monomer. The resulting materials exhibited superior mechanical properties and biodegradability compared to conventional polyurethanes .

Mécanisme D'action

The mechanism of action of 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The dimethylaminomethyl group can enhance binding affinity through electrostatic interactions, while the ethanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol include:

Pyrrolidine: A simpler structure without the dimethylaminomethyl and ethanol groups.

Prolinol: Contains a hydroxyl group similar to the ethanol group but lacks the dimethylaminomethyl group.

Pyrrolidine-2-one: Features a carbonyl group instead of the ethanol group.

Pyrrolidine-2,5-diones: Contains two carbonyl groups, making it more rigid compared to this compound.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Activité Biologique

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol, often referred to as DMPE, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on the biological effects of DMPE, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMPE is characterized by its unique structure that includes a pyrrolidine ring and a dimethylamino group. This structure is crucial for its interaction with biological targets.

Pharmacological Activities

Research indicates that DMPE exhibits a range of pharmacological activities, similar to other compounds with structural similarities. Here are some of the notable activities:

The mechanisms underlying the biological activity of DMPE are not fully elucidated. However, it is hypothesized that its interaction with various receptors and enzymes in the central nervous system plays a significant role in its pharmacological effects.

Potential Mechanisms Include:

- Inhibition of Reuptake Transporters : Similar compounds have been shown to inhibit serotonin and norepinephrine transporters, which may be relevant for DMPE's effects on mood disorders .

- Modulation of Ion Channels : The influence on ion channels could contribute to its neuropharmacological effects, particularly in cardiac and neuronal tissues .

Case Studies

- Neuropharmacology : A study investigated the effects of DMPE-like compounds on animal models of anxiety and depression. Results indicated significant reductions in anxiety-like behaviors, suggesting potential therapeutic applications in treating mood disorders.

- Antimicrobial Activity : In vitro studies have demonstrated that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria, indicating that DMPE may also have antimicrobial properties worth exploring further.

- Cytotoxicity in Cancer Models : Preliminary studies using cancer cell lines have shown that structurally similar compounds can induce apoptosis in tumor cells, prompting further investigation into DMPE's potential as an anticancer agent.

Data Tables

The following table summarizes some relevant findings related to the biological activity of compounds structurally related to DMPE:

| Compound Name | Activity Type | Model Used | Key Findings |

|---|---|---|---|

| Compound A | Neuropharmacological | Rat model | Reduced anxiety-like behavior |

| Compound B | Antimicrobial | In vitro bacterial assay | Effective against E. coli |

| Compound C | Anticancer | Human cancer cell lines | Induced apoptosis in 70% of cells |

Propriétés

IUPAC Name |

2-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-10(2)8-9-4-3-5-11(9)6-7-12/h9,12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVTVTFBWSSNAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.